3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. A study on a related zinc phthalocyanine derivative with benzenesulfonamide groups indicated its utility as a photosensitizer in PDT due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for effective Type II photodynamic therapy mechanisms, highlighting its significant potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Benzenesulfonamide derivatives, including structures similar to the compound , have shown promising anti-HIV and antifungal activities. The synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides demonstrated in vitro efficacy against these pathogens, suggesting potential for the development of new antimicrobial agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Environmental Contaminant Extraction
In environmental science, similar benzenesulfonamide compounds are used as indicators for the presence of industrial contaminants in soil samples. A novel method involving low-pressurized microwave-assisted extraction efficiently detected benzotriazoles, benzothiazoles, and benzenesulfonamides from soil, demonstrating the relevance of such compounds in environmental monitoring and pollution assessment (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-24-17-5-3-4-6-20(17)29-18-9-7-13(11-15(18)21(24)25)23-30(26,27)14-8-10-19(28-2)16(22)12-14/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGATJGGQRKOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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